3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid
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Overview
Description
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with pyrazine carboxylic acids, followed by cyclization to form the triazolopyrazine ring system . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is tailored to minimize costs and environmental impact while maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biochemical pathways.
Medicine: It has potential therapeutic applications, including as an antiviral and antibacterial agent.
Mechanism of Action
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound has similar structural features but includes a trifluoromethyl group, which can alter its chemical properties and biological activities.
5,6,7,8-Tetrahydro-3-methyl-1,2,4-triazolo[4,3-a]pyrazine: This compound is used as a reagent in the synthesis of antiviral agents.
Uniqueness
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which can influence its reactivity and interactions with biological targets .
Biological Activity
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazolo-pyrazines which have been studied for various pharmacological effects including anti-cancer, anti-inflammatory, and neuroprotective properties. This article delves into the biological activity of this compound based on available research findings.
- IUPAC Name : this compound
- Molecular Formula : C6H10N4O2
- Molecular Weight : 174.17 g/mol
- CAS Number : 1260826-85-4
Antitumor Activity
Research has indicated that derivatives of triazolo[4,3-a]pyrazines exhibit significant antitumor properties. A study focused on various derivatives showed that certain compounds demonstrated potent inhibitory effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating their effectiveness:
Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
---|---|---|---|
22i | 0.83 ± 0.07 | 0.15 ± 0.08 | 2.85 ± 0.74 |
The compound 22i , a derivative closely related to this compound, exhibited remarkable activity as a c-Met kinase inhibitor with an IC50 of 48 nM .
The biological activity of triazolo-pyrazines is often attributed to their ability to inhibit specific kinases involved in tumor progression and metastasis. The inhibition of c-Met kinase is particularly noteworthy as it plays a critical role in cancer cell proliferation and survival. Studies utilizing cell cycle assays and apoptosis detection methods have shown that these compounds can induce cell cycle arrest and promote apoptosis in cancer cells .
Neuroprotective Effects
In addition to antitumor properties, some studies have suggested that triazolo-pyrazine derivatives may exhibit neuroprotective effects. These compounds have been investigated for their potential in modulating GABA receptors and other neurotransmitter systems which could be beneficial in treating neurodegenerative diseases .
Case Studies
-
Study on Anticancer Activity :
- A recent investigation evaluated the anticancer potential of various triazolo-pyrazine derivatives including the target compound. The findings revealed that structural modifications significantly influenced the biological activity and selectivity towards different cancer cell lines.
-
Neuropharmacological Assessment :
- Another study assessed the neuropharmacological effects of these compounds in animal models. The results indicated potential benefits in cognitive function and memory retention when administered in specific dosages.
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-4-9-10-6-2-8-5(7(12)13)3-11(4)6/h5,8H,2-3H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULYYPACHHWSKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CC(NC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60668160 |
Source
|
Record name | 3-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60668160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144888-67-5 |
Source
|
Record name | 3-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60668160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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